molecular formula C12H16O4 B8438333 Methyl 4-(2,2-dimethoxyethyl)benzoate

Methyl 4-(2,2-dimethoxyethyl)benzoate

Cat. No.: B8438333
M. Wt: 224.25 g/mol
InChI Key: AMGBATSEPZMCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,2-dimethoxyethyl)benzoate is a benzoate ester featuring a methyl ester group at the para-position of the benzene ring and a 2,2-dimethoxyethyl substituent. The 2,2-dimethoxyethyl group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and biological activity compared to simpler substituents like halogens or alkyl chains .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 4-(2,2-dimethoxyethyl)benzoate

InChI

InChI=1S/C12H16O4/c1-14-11(15-2)8-9-4-6-10(7-5-9)12(13)16-3/h4-7,11H,8H2,1-3H3

InChI Key

AMGBATSEPZMCML-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs of Methyl 4-(2,2-Dimethoxyethyl)benzoate
Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound (Target) 2,2-Dimethoxyethyl C₁₂H₁₆O₅ ~252.25 (estimated) Potential intermediate in organic synthesis
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline-carbonyl C₂₈H₂₅N₃O₃ 455.52 Anticancer agents (HDAC inhibition)
Methyl 4-(dimethylamino)benzoate Dimethylamino C₁₀H₁₃NO₂ 179.22 UV-absorbing properties
Methyl 4-(2-hydroxyethoxy)benzoate 2-Hydroxyethoxy C₁₀H₁₂O₄ 196.20 Biomimetic materials, chelating agents
Methyl 4-(bromomethyl)benzoate Bromomethyl C₉H₉BrO₂ 229.07 Alkylating agent in organic synthesis
Methyl 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]vinyl]benzoate Benzoxazolyl-vinyl C₂₄H₁₉NO₃ 377.42 Fluorescent brightening agents

Physicochemical Properties

  • Solubility: The 2,2-dimethoxyethyl group likely enhances solubility in polar solvents (e.g., methanol, DMSO) compared to hydrophobic substituents like bromomethyl (). Piperazine-linked analogs (C1–C7) exhibit moderate solubility due to their bulky quinoline moieties .
  • Stability : Electron-donating groups (e.g., dimethoxyethyl) may reduce hydrolysis rates of the ester group compared to electron-withdrawing substituents (e.g., nitro or halogen groups).

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